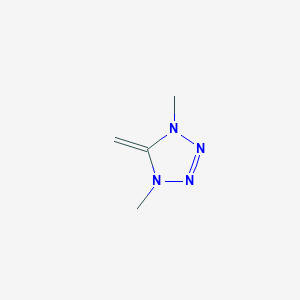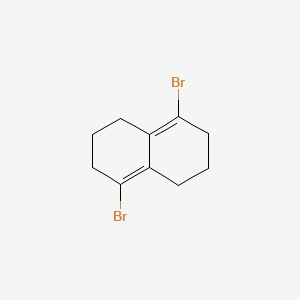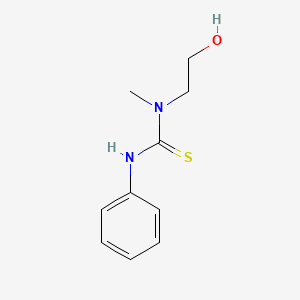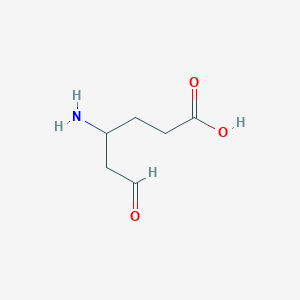
N-Acetylglycylglycyl-L-lysylglycylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycylglycyl-L-lysylglycylglycinamide is a peptide compound with a complex structure It consists of multiple amino acids linked together, including glycine, lysine, and acetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycyl-L-lysylglycylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycylglycyl-L-lysylglycylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the cleavage of peptide bonds.
Applications De Recherche Scientifique
N-Acetylglycylglycyl-L-lysylglycylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of peptide-based materials and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetylglycylglycylglycylglycinamide
- N-Acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-(N6-glycyl)-D-alanyl-D-alanine
Uniqueness
N-Acetylglycylglycyl-L-lysylglycylglycinamide is unique due to its specific sequence and structure. It has distinct properties that differentiate it from other peptides, such as its stability and reactivity. These characteristics make it valuable for various research and industrial applications.
Propriétés
| 157894-67-2 | |
Formule moléculaire |
C16H29N7O6 |
Poids moléculaire |
415.45 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-6-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C16H29N7O6/c1-10(24)19-7-13(26)21-9-15(28)23-11(4-2-3-5-17)16(29)22-8-14(27)20-6-12(18)25/h11H,2-9,17H2,1H3,(H2,18,25)(H,19,24)(H,20,27)(H,21,26)(H,22,29)(H,23,28)/t11-/m0/s1 |
Clé InChI |
SABWFELDEIWHNI-NSHDSACASA-N |
SMILES isomérique |
CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N |
SMILES canonique |
CC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)


![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)

